molecular formula C14H18N4O B497177 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide CAS No. 927639-88-1

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide

Cat. No. B497177
CAS RN: 927639-88-1
M. Wt: 258.32g/mol
InChI Key: JZFXRHNTDCCXHR-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide, also known as DMTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTP is a triazole derivative that has been synthesized using various methods, including the reaction of 4-methylbenzoyl chloride with 3,5-dimethyl-1H-1,2,4-triazole in the presence of a base.

Scientific Research Applications

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In addition, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide has also been found to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide is not fully understood. However, studies have suggested that 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide may inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. This inhibition may lead to the accumulation of DNA damage and ultimately result in cell death. In addition, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide has been found to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of certain genes involved in cancer progression. In animal models of neurodegenerative diseases, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide has been found to improve motor function, reduce oxidative stress, and decrease the expression of inflammatory markers. In addition, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide has been found to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide has several advantages for lab experiments, including its stability and solubility in various solvents. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide is also relatively easy to synthesize using various methods. However, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide has some limitations, including its potential toxicity and limited availability.

Future Directions

There are several future directions for the study of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide. One potential direction is the development of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide as a cancer treatment. Further studies are needed to determine the efficacy and safety of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide in vivo and to identify the optimal dosage and treatment schedule. Another potential direction is the study of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide as a neuroprotective agent. Further studies are needed to determine the mechanisms underlying the neuroprotective effects of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide and to evaluate its potential as a treatment for neurodegenerative diseases. Finally, further studies are needed to explore the antimicrobial activity of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide and to identify its potential as a new antibiotic.

Synthesis Methods

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide can be synthesized using various methods, including the reaction of 4-methylbenzoyl chloride with 3,5-dimethyl-1H-1,2,4-triazole in the presence of a base. The reaction yields 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide, which can be purified using column chromatography. Other methods of synthesis include the reaction of 4-methylbenzoyl chloride with 3,5-dimethyl-1H-1,2,4-triazole in the presence of a catalyst, such as triethylamine.

properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-10-4-6-13(7-5-10)16-14(19)8-9-18-12(3)15-11(2)17-18/h4-7H,8-9H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFXRHNTDCCXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=NC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide

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